1,3,5-Triacetylbenzene

Beschreibung

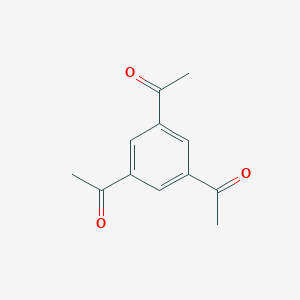

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,5-diacetylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOAIPRTHLEQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228530 | |

| Record name | 1,3,5,Triacetylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1,3,5-Triacetylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

779-90-8 | |

| Record name | 1,1′,1′′-(1,3,5-Benzenetriyl)tris[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,Triacetylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 779-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5,Triacetylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,triacetylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5,TRIACETYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K53727S7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Triacetylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triacetylbenzene is a symmetrically substituted aromatic ketone that serves as a versatile building block in organic synthesis. Its unique structure, featuring a central benzene (B151609) ring with three acetyl groups, imparts specific chemical properties that make it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals and materials for supramolecular chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its application in research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 1,1',1''-(benzene-1,3,5-triyl)tris(ethan-1-one), is a crystalline solid.[1][2] The molecule possesses a C3 rotational symmetry, which influences its physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 162-163 °C | [3] |

| Boiling Point | >300 °C (decomposes) | |

| Solubility | Insoluble in water; soluble in hot ethanol (B145695). | [2][3] |

Spectroscopic Data

The spectroscopic data for this compound are consistent with its symmetrical structure.

1.2.1. ¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 3H | Aromatic protons (H-2, H-4, H-6) |

| ~2.7 | s | 9H | Methyl protons (-CH₃) |

1.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~197 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon (C-1, C-3, C-5) |

| ~133 | Aromatic carbon (C-2, C-4, C-6) |

| ~27 | Methyl carbon (-CH₃) |

1.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretching (strong) |

| ~1600, ~1475, ~1425 | Aromatic C=C stretching |

| ~1360 | -CH₃ bending |

| ~800-900 | Aromatic C-H bending (out-of-plane) |

1.2.4. Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 204 | M⁺ (molecular ion) | [C₁₂H₁₂O₃]⁺ |

| 189 | High | [M - CH₃]⁺ |

| 161 | Moderate | [M - CH₃ - CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

Crystal Structure

X-ray diffraction studies have confirmed the crystal structure of this compound. The compound crystallizes in the monoclinic space group P2₁/c.[4] The unit cell dimensions are a = 8.386 Å, b = 16.333 Å, and c = 7.644 Å, with β = 93.69°.[4] The benzene ring is essentially planar, with the acetyl groups slightly twisted out of the plane of the ring.

Synthesis and Reactivity

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the cyclotrimerization of acetylacetaldehyde, which is generated in situ from the condensation of acetone (B3395972) and ethyl formate (B1220265).[3]

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

Sodium (6.9 g, 0.3 mol)

-

Dry xylene (40 mL)

-

Absolute ethanol (13.8 g, 0.3 mol)

-

Anhydrous ether (1.1 L)

-

Acetone (17.4 g, 0.3 mol)

-

Ethyl formate (22.2 g, 0.3 mol)

-

Acetic acid

-

Norit (activated carbon)

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, powdered sodium is prepared by melting it in xylene and shaking vigorously. The xylene is decanted, and the powdered sodium is washed with anhydrous ether. Anhydrous ether (1 L) is added, and absolute ethanol is added dropwise with stirring to form sodium ethoxide. The mixture is refluxed for 6 hours.

-

Condensation: The reaction mixture is diluted with anhydrous ether (1.5 L). A mixture of acetone and ethyl formate is added dropwise over 2 hours. Stirring is continued for an additional 2 hours.

-

Cyclotrimerization and Isolation: The reaction mixture is extracted with water. The aqueous solution is acidified with acetic acid. The acidified solution is warmed to 50 °C for 2 hours and then allowed to stand at room temperature for 48 hours to allow the product to crystallize. The crude yellow product is collected by filtration.

-

Purification: The crude product is recrystallized from hot ethanol with the addition of Norit to yield shiny white crystals of this compound.

Chemical Reactivity

The three acetyl groups of this compound are the primary sites of chemical reactivity. They can undergo a variety of reactions typical of ketones, such as reduction, oxidation, and condensation reactions. The symmetrical nature of the molecule allows for the simultaneous or sequential modification of these functional groups, making it a versatile scaffold for the synthesis of more complex molecules.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not known to have direct therapeutic applications, its utility as a synthetic intermediate makes it a molecule of interest for drug development professionals.

Precursor to Phloroglucinol (B13840) and its Derivatives

This compound can be converted to phloroglucinol (1,3,5-trihydroxybenzene), a compound with various pharmaceutical applications.[5][6] Phloroglucinol and its derivatives are used in the synthesis of antispasmodic drugs and as intermediates in the production of other active pharmaceutical ingredients.[6]

A Scaffold for Bioactive Molecules

The 1,3,5-trisubstituted benzene core of this compound is a common structural motif in a variety of bioactive molecules. Its rigid and symmetric nature provides a platform for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

A notable example is the structural similarity to the core of combretastatin (B1194345) A-4, a natural product with potent anticancer activity that targets tubulin polymerization.[7][8][9] The 1,3,5-substitution pattern allows for the synthesis of analogs with restricted geometries, which can enhance binding affinity and selectivity for their biological targets.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[10]

Column: C18 stationary phase Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[10] Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (typically around 254 nm).

This method can be adapted for purity assessment, reaction monitoring, and quantification.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined structure and predictable reactivity. Its utility as a synthetic precursor for a range of molecules, including those with pharmaceutical relevance, makes it an important tool for researchers in organic synthesis and drug development. The data and protocols presented in this guide are intended to support the effective and safe use of this compound in a variety of scientific applications.

References

- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. This compound(779-90-8) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 1,3,5,Triacetylbenzene | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1,3,5-Triacetylbenzene: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-triacetylbenzene, a key building block in organic synthesis. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and explores its applications, particularly as a scaffold in the development of novel therapeutic agents and functional materials.

Core Properties of this compound

This compound is a symmetrical aromatic ketone that serves as a versatile precursor in various chemical transformations. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 779-90-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 162-163 °C | [3] |

| IUPAC Name | 1,1',1''-(benzene-1,3,5-triyl)triethanone | [2] |

Synthesis of this compound

A well-established and reliable method for the laboratory-scale synthesis of this compound is documented in Organic Syntheses. The procedure involves the condensation of acetone (B3395972) with ethyl formate (B1220265), followed by the trimerization of the resulting acetylacetaldehyde intermediate.[3]

Materials and Equipment:

-

Freshly cut sodium

-

Dry xylene

-

Anhydrous ether

-

Absolute ethanol (B145695)

-

Acetone (dried)

-

Ethyl formate (dried)

-

Acetic acid

-

Norit (activated carbon)

-

5-L three-necked round-bottomed flask

-

Hershberg stirrer

-

Upright condenser with calcium chloride tube

-

500-mL dropping funnel with calcium chloride tube

-

Steam bath

-

Ice bath

-

Filter funnel (steam-heated recommended)

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L three-necked flask, 69 g (3.0 gram atoms) of finely powdered sodium is washed with anhydrous ether. After decanting the ether, 1 L of anhydrous ether is added. The flask is fitted with a stirrer, condenser, and dropping funnel. With stirring, 138 g (175 mL, 3.0 moles) of absolute ethanol is added at a rate that maintains gentle reflux. The mixture is then refluxed and stirred for an additional 6 hours.

-

Condensation Reaction: The reaction mixture is diluted with 1.5 L of anhydrous ether. A mixture of 174 g (220 mL, 3.0 moles) of acetone and 222 g (241 mL, 3.0 moles) of ethyl formate is added from the dropping funnel over 2 hours. Stirring is continued for another 2 hours.

-

Work-up and Cyclization: The reaction mixture is rapidly extracted with five 1-L portions of water. The combined aqueous solution is acidified with acetic acid until it is acidic to litmus (B1172312) paper.

-

Crystallization: The acidified solution is warmed to 50°C on a steam bath for 2 hours and then allowed to stand at room temperature for 48 hours. The crude yellow crystalline this compound is collected by filtration. The yield of the crude product is typically 84–94 g (41–46%).

-

Recrystallization: The crude product is recrystallized from hot ethanol (approximately 18 mL per gram of solid) using Norit for decolorization. The solution is filtered hot (a steam-heated funnel is recommended) and the filtrate is cooled in an ice bath to yield shiny white crystals of pure this compound. The final yield is typically 62–79 g (30–38%) with a melting point of 162–163°C.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its rigid and threefold symmetric structure makes it an important scaffold in medicinal chemistry and materials science. The acetyl groups provide reactive sites for further functionalization, leading to a diverse range of derivatives.

Scaffold for Biologically Active Molecules

The 1,3,5-trisubstituted benzene (B151609) core is utilized to pre-organize functional groups in a specific spatial arrangement, which can enhance binding affinity to biological targets.[4] A significant application is in the synthesis of 1,3,5-triazine (B166579) derivatives, which have shown a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5]

Synthesis of 1,3,5-Triazine Derivatives: A common synthetic route involves the cyclotrimerization of nitriles or the reaction of biguanides with esters. However, this compound can serve as a precursor to intermediates that are then converted to triazine-containing compounds. For example, the oxime derivatives of this compound can undergo rearrangement and subsequent reactions to form heterocyclic structures.

Role in Targeting Cancer Signaling Pathways

Recent research has highlighted the potential of 1,3,5-triazine derivatives as potent inhibitors of cancer cell proliferation. One study demonstrated that novel 1,3,5-triazine derivatives can act as dual inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancers such as cervical cancer.[6]

The diagram below illustrates the simplified PI3K/mTOR signaling pathway and the point of inhibition by 1,3,5-triazine derivatives. This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/mTOR pathway by a 1,3,5-triazine derivative.

The general workflow for synthesizing and evaluating the biological activity of novel compounds derived from this compound is outlined below.

Caption: General workflow for drug discovery using a this compound scaffold.

Precursor for Functional Materials

The C₃ symmetric nature of this compound makes it an ideal building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis. The acetyl groups can undergo condensation reactions with various linkers to form extended, porous networks.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and reactive functional groups provide access to a wide array of complex molecules. For researchers in drug development, the 1,3,5-trisubstituted benzene core serves as a powerful scaffold for designing novel therapeutics, particularly in the field of oncology. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new and effective medicines.

References

- 1. scbt.com [scbt.com]

- 2. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3,5-Triacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Triacetylbenzene, a symmetrical aromatic ketone of significant interest in organic synthesis and materials science. This document details its key physical constants, spectral characteristics, and the experimental methodologies used for their determination, presented in a format tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound is a crystalline solid at room temperature.[1] Its appearance is typically described as a white to yellow or green powder or crystal.[1] The key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₃ | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| Melting Point | 162-165 °C | [1] |

| Boiling Point | Not available (likely decomposes) | |

| Density | Not available | |

| Solubility in Water | 1 g/L at 20 °C | |

| Appearance | White to yellow to green powder/crystal | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Due to its high degree of symmetry, its NMR spectra are notably simple.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two singlets, reflecting the two distinct proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 3H | Aromatic protons (H-2, H-4, H-6) |

| ~2.6 | Singlet | 9H | Methyl protons (-COCH₃) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is also simplified by the molecule's symmetry, showing four distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~197 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon (C-1, C-3, C-5) |

| ~132 | Aromatic carbon (C-2, C-4, C-6) |

| ~27 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch (methyl) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | CH₃ bend |

| ~850 | Strong | Aromatic C-H out-of-plane bend (1,3,5-trisubstituted) |

Mass Spectrometry

The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 204 | [M]⁺ | Molecular ion |

| 189 | High | [M - CH₃]⁺ |

| 161 | Medium | [M - COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus.

Solubility Determination

The solubility of this compound in a given solvent is determined by the equilibrium saturation method.

Spectroscopic Analysis Workflow

A general workflow for obtaining and interpreting spectroscopic data for this compound is outlined below.

Conclusion

This technical guide provides a consolidated resource on the fundamental physical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their work with this versatile chemical compound. The symmetrical nature of this compound simplifies its spectroscopic signatures, making it an excellent model for understanding the structure-property relationships in substituted aromatic systems.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Triacetylbenzene from Acetone and Ethyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triacetylbenzene, a valuable symmetrical aromatic ketone, from the readily available starting materials acetone (B3395972) and ethyl formate (B1220265). This document details the core chemical principles, experimental protocols, and reaction mechanisms involved in this classic organic transformation.

Introduction

This compound is a key building block in various fields of chemical research, including the synthesis of pharmaceuticals, functional materials, and supramolecular assemblies. Its C3 symmetry and reactive acetyl groups make it a versatile precursor for the construction of complex molecular architectures. The most common and well-established method for its preparation involves the condensation of acetone with ethyl formate, followed by the cyclotrimerization of the in-situ generated intermediate, acetylacetaldehyde. This guide will focus on this primary synthetic route, providing detailed experimental procedures and mechanistic insights.

Core Synthesis Route: Condensation and Cyclotrimerization

The synthesis of this compound from acetone and ethyl formate is a two-stage process that is typically performed as a one-pot reaction. The first stage is a Claisen condensation of acetone and ethyl formate to form the sodium salt of acetylacetaldehyde. The second stage involves the acid-catalyzed cyclotrimerization of the liberated acetylacetaldehyde to yield the final product.

Reaction Mechanism

The overall transformation proceeds through two key mechanistic steps:

-

Claisen Condensation: The reaction is initiated by the deprotonation of acetone by a strong base, typically sodium ethoxide (formed in situ from sodium and ethanol), to generate an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of acetylacetaldehyde.[1][2][3]

-

Cyclotrimerization: Upon acidification, the enol of acetylacetaldehyde is liberated. This intermediate then undergoes an acid-catalyzed aldol-type trimerization. Three molecules of acetylacetaldehyde condense to form a six-membered ring, which upon dehydration, yields the aromatic this compound.[4]

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Reagents and Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Sodium metal

-

Absolute ethanol (B145695)

-

Anhydrous ether

-

Acetone (dried)

-

Ethyl formate (dried)

-

Acetic acid

-

Activated carbon (Norit)

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L three-necked flask, 69 g (3.0 gram atoms) of freshly cut sodium is reacted with 138 g (175 ml, 3.0 moles) of absolute ethanol in 1 L of anhydrous ether. The mixture is refluxed and stirred for 6 hours after the addition of ethanol is complete.

-

Condensation: The reaction mixture is diluted with 1.5 L of anhydrous ether. A mixture of 174 g (220 ml, 3.0 moles) of acetone and 222 g (241 ml, 3.0 moles) of ethyl formate is added dropwise over a period of 2 hours. Stirring is continued for an additional 2 hours.

-

Work-up and Cyclotrimerization: The reaction mixture is rapidly extracted with five 1-L portions of water. The combined aqueous extracts are acidified with acetic acid until acidic to litmus (B1172312) paper. The acidified solution is then warmed to 50°C for 2 hours and subsequently allowed to stand at room temperature for 48 hours.

-

Isolation and Purification: The crude yellow crystalline product is collected by filtration. Recrystallization is performed by dissolving the crude solid in hot ethanol, treating with activated carbon, filtering, and cooling the filtrate in an ice bath.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Sodium | 69 g (3.0 gram atoms) | [4] |

| Absolute Ethanol | 138 g (3.0 moles) | [4] |

| Acetone | 174 g (3.0 moles) | [4] |

| Ethyl Formate | 222 g (3.0 moles) | [4] |

| Reaction Conditions | ||

| Sodium Ethoxide Formation | Reflux in ether, 6 hours | [4] |

| Condensation | Dropwise addition over 2 hours, then stir for 2 hours | [4] |

| Cyclotrimerization | 50°C for 2 hours, then room temperature for 48 hours | [4] |

| Product Yield and Properties | ||

| Crude Yield | 84-94 g (41-46%) | [4] |

| Recrystallized Yield | 62-79 g (30-38%) | [4] |

| Melting Point (recrystallized) | 162-163°C | [4] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Alternative Synthetic Approaches

While the condensation of acetone and ethyl formate is the most common route, other methods for the synthesis of this compound have been reported. One notable alternative involves the reaction of a tribenzimidazolium salt with a Grignard reagent, followed by hydrolysis. Another approach utilizes the cyclotrimerization of 4-methoxy-3-buten-2-one (B155257) in hot water. These methods may offer advantages in specific contexts but are generally less established than the primary route described herein.

Conclusion

The synthesis of this compound from acetone and ethyl formate is a robust and well-documented procedure that provides access to a valuable chemical intermediate. A thorough understanding of the underlying Claisen condensation and cyclotrimerization mechanisms, coupled with careful execution of the experimental protocol, is essential for achieving good yields of the high-purity product. This guide provides the necessary details for researchers and professionals to successfully perform this synthesis and utilize this compound in their respective fields of research and development.

References

discovery and history of 1,3,5-Triacetylbenzene synthesis

An In-depth Technical Guide to the Discovery and Synthesis of 1,3,5-Triacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a symmetrical aromatic ketone of significant interest as a versatile building block in organic synthesis, particularly in the construction of dendrimers, metal-organic frameworks (MOFs), and other supramolecular structures. Its C3 symmetry and reactive acetyl groups make it a valuable precursor for a variety of molecular architectures. This technical guide provides a comprehensive overview of the historical discovery and evolution of synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.

Introduction: Discovery and Early Synthesis

The first successful synthesis of this compound is credited to Claisen and Stylos in 1888. The classical and most enduring method involves the condensation of acetone (B3395972) with an ester of formic acid, followed by the acid-catalyzed trimerization of the resulting acetylacetaldehyde intermediate.[1] This foundational approach, later optimized and detailed in Organic Syntheses, remains a benchmark for the preparation of this important molecule.[1] Over the decades, various other strategies have been developed, aiming to improve yield, reduce reaction complexity, and employ more accessible starting materials. These include the self-condensation of acetophenone (B1666503) derivatives and the cyclotrimerization of specific butenone precursors.

Key Synthetic Methodologies

Classical Synthesis via Acetone and Ethyl Formate (B1220265) Condensation

This method proceeds in two main stages: the base-catalyzed Claisen condensation of acetone and ethyl formate to form the sodium salt of acetylacetaldehyde, followed by an acid-catalyzed self-condensation (trimerization) to yield this compound.

Reaction Pathway:

Caption: Reaction pathway for the classical synthesis of this compound.

Experimental Protocol (Adapted from Organic Syntheses) [1]

-

Preparation of Sodium Ethoxide: In a 5-liter three-necked round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, powdered sodium (69 g, 3.0 g-atoms) is suspended in 1 L of anhydrous ether. Absolute ethanol (B145695) (138 g, 3.0 moles) is added dropwise with stirring at a rate that maintains a gentle reflux. The mixture is then refluxed for 6 hours.

-

Condensation: The reaction mixture is diluted with 1.5 L of anhydrous ether. A mixture of dry acetone (174 g, 3.0 moles) and ethyl formate (222 g, 3.0 moles) is added over 2 hours. Stirring is continued for an additional 2 hours.

-

Trimerization and Isolation: The reaction mixture is extracted with five 1-L portions of water. The combined aqueous extracts are acidified with acetic acid. The solution is warmed to 50°C for 2 hours and then allowed to stand at room temperature for 48 hours to crystallize the product.

-

Purification: The crude yellow solid is collected by filtration and recrystallized from hot ethanol with activated charcoal (Norit) to yield shiny white crystals of this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Crude Yield | 41–46% | [1] |

| Recrystallized Yield | 30–38% | [1] |

| Melting Point | 162–163°C | [1] |

Trimerization of Hydroxymethylene Acetone Esters

A 1957 patent describes an alternative route involving the trimerization of lower esters of hydroxymethylene acetone (e.g., β-acetylvinyl acetate).[2] This method offers good yields by heating these esters in the presence of water.

Experimental Workflow:

Caption: Experimental workflow for the synthesis from β-acetylvinyl propionate.

Experimental Protocol (Example from US Patent 2,920,108) [2]

-

Reaction Setup: Into a round-bottom, three-necked flask, 61.5 parts of β-acetylvinyl propionate and 300 ml of water are introduced.

-

Trimerization: The reaction mixture is heated on a steam bath, causing vigorous refluxing at a temperature range of 95 to 100°C. Reflux is continued for approximately four hours.

-

Isolation: The reaction mixture is cooled and then filtered to collect the this compound product.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 95-100°C (Reflux) | [2] |

| Reaction Time | ~4 hours | [2] |

| Yield | "Good yields" (not quantified) | [2] |

Cyclotrimerization of 4-Methoxy-3-buten-2-one (B155257)

A more recent development involves the cyclotrimerization of 4-methoxy-3-buten-2-one in hot water without the need for an added acid or base catalyst.[3] This method represents a greener approach to the synthesis.

Experimental Protocol [3]

-

Reaction Setup: 4-Methoxy-3-buten-2-one (0.1033 g) and water (1.8036 g) are placed in a reaction vessel. The vessel is purged with argon and sealed.

-

Heating: The vessel is immersed in an oil bath preheated to 150°C for 30 minutes.

-

Isolation: The reaction is quenched by immersing the vessel in cold water. The crystalline product is isolated by filtration.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 150°C | [3] |

| Reaction Time | 30 minutes | [3] |

| Isolated Yield | 77% | [3] |

| NMR Yield | 88% | [3] |

Self-Condensation of Acetophenone

While the self-condensation of acetophenone and its derivatives typically leads to 1,3,5-triphenylbenzene, the core cyclotrimerization reaction is a key concept in the synthesis of 1,3,5-trisubstituted benzenes.[4][5] The synthesis of this compound via this route is not as direct, but the underlying principle of trimerization is relevant. For instance, the synthesis of 1,3,5-triarylbenzenes has been achieved using catalysts like CuCl₂.[4]

Logical Relationship Diagram:

Caption: Logical relationship for the synthesis of 1,3,5-trisubstituted benzenes.

Friedel-Crafts Acylation: A Note on Feasibility

The Friedel-Crafts acylation is a fundamental method for introducing acyl groups to an aromatic ring.[6][7][8] However, synthesizing this compound from benzene in a one-pot Friedel-Crafts reaction is challenging. The first acylation introduces an acetyl group, which is a deactivating group for electrophilic aromatic substitution, making subsequent acylations progressively more difficult.[7] Therefore, direct Friedel-Crafts acylation is not a common or efficient method for producing the 1,3,5-isomer.

Summary and Outlook

The synthesis of this compound has evolved from its initial discovery in the late 19th century. The classical method, while reliable, involves multiple steps and moderate yields. Newer methods, such as the catalyst-free cyclotrimerization in hot water, offer a more efficient and environmentally benign alternative. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available starting materials, and desired purity. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable syntheses of this valuable chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2920108A - Process for preparing triacetyl benzene - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. article.sapub.org [article.sapub.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility of 1,3,5-Triacetylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 1,3,5-triacetylbenzene. Due to the limited availability of quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for its determination, alongside qualitative solubility insights gleaned from synthesis and purification procedures. This guide is intended to empower researchers to generate reliable solubility data for this compound in solvents relevant to their work.

Core Topic: Solubility Profile of this compound

This compound is a symmetrical aromatic ketone with the chemical formula C₁₂H₁₂O₃. Its molecular structure, characterized by a central benzene (B151609) ring substituted with three acetyl groups, dictates its solubility behavior. The presence of both a nonpolar aromatic ring and polar carbonyl groups suggests that its solubility will be significantly influenced by the polarity of the solvent. Generally, it is anticipated to be more soluble in moderately polar to nonpolar organic solvents and sparingly soluble in highly polar solvents like water.

Quantitative Solubility Data

A thorough review of scientific literature reveals a scarcity of comprehensive quantitative solubility data for this compound across a wide range of common organic solvents. The available data point is its solubility in water, which is reported to be 1 g/L at 20 °C[1].

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 0.1[1] |

Qualitative information from synthesis procedures indicates that this compound can be recrystallized from hot ethanol (B145695), suggesting that its solubility in ethanol is significantly temperature-dependent, being more soluble at higher temperatures and less soluble upon cooling[2]. The synthesis of this compound has also been described in xylene, implying some degree of solubility in this nonpolar aromatic solvent[2].

Given the lack of extensive data, the following section provides a robust experimental protocol for researchers to determine the solubility of this compound in their solvents of interest.

Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent[3]. This method involves creating a saturated solution by agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

These standards will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Equilibration:

-

Place the sealed containers in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by analyzing samples at different time points until the concentration of the dissolved solid remains constant[3][4].

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is reached, cease agitation and allow the containers to rest at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. Filtration is a critical step to ensure that only the dissolved compound is analyzed[4][6]. Alternatively, centrifugation can be used to separate the solid before taking a sample from the supernatant[6].

-

-

Analysis:

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature[5].

-

Mandatory Visualization

References

Spectroscopic Profile of 1,3,5-Triacetylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-triacetylbenzene, a symmetrical aromatic ketone with applications in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | s | 3H | Ar-H |

| Data not explicitly found in search results | s | 9H | -C(=O)-CH ₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | C =O |

| Data not explicitly found in search results | Ar-C |

| Data not explicitly found in search results | Ar-C -C=O |

| Data not explicitly found in search results | -C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Specific values not explicitly found in search results | C=O stretch (aromatic ketone) |

| Specific values not explicitly found in search results | C-H stretch (aromatic) |

| Specific values not explicitly found in search results | C-H stretch (aliphatic, methyl) |

| Specific values not explicitly found in search results | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 204 | 16.60 | [M]⁺ |

| 190 | 12.70 | [M - CH₂]⁺ |

| 189 | 99.99 | [M - CH₃]⁺ |

| 119 | 8.90 | Fragment |

| 43 | 53.80 | [CH₃CO]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies typically employed for the analysis of this compound.

Sample Preparation

For analysis, this compound is typically obtained as a light yellow powder.[1] Purity of at least 98% as determined by Gas Chromatography (GC) is recommended for accurate spectroscopic measurements.[2][3][4]

NMR Spectroscopy

-

Instrumentation : A Varian A-60 spectrometer or an equivalent instrument can be used for ¹H NMR analysis.[1]

-

Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common solvent for both ¹H and ¹³C NMR of organic compounds.[5]

-

Procedure : A small amount of this compound is dissolved in the deuterated solvent. The solution is then transferred to an NMR tube for analysis. Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared Spectroscopy

-

Instrumentation : A Bruker IFS 85 FTIR spectrometer or a similar instrument is suitable for IR analysis.[1]

-

Technique : The KBr-pellet technique is a common method for acquiring the IR spectrum of solid samples like this compound.[1]

-

Procedure : A small amount of the sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet, which is placed in the IR spectrometer's sample holder for analysis. Alternatively, a vapor phase IR spectrum can be obtained.[6][7]

Mass Spectrometry

-

Instrumentation : A JEOL JMS-D-300 mass spectrometer or an equivalent instrument is used for mass analysis.[1]

-

Ionization : Electron Ionization (EI) is a standard method for the analysis of small organic molecules.[1] An electron energy of 70 eV is typically used.[1]

-

Procedure : The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 779-90-8 | TCI AMERICA [tcichemicals.com]

- 5. This compound(779-90-8) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

1,3,5-Triacetylbenzene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1,3,5-Triacetylbenzene. It is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| CAS Number | 779-90-8 | [1] |

| Appearance | White to yellow to green powder to crystal | |

| Melting Point | 162.0 to 165.0 °C | |

| Boiling Point | 260 °C (lit.) | [2] |

| Solubility | 1 g/L in water at 20 °C |

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[3]

NFPA 704 Ratings:

| Category | Rating | Description |

| Health | 1 | Exposure would cause irritation with only minor residual injury. |

| Flammability | 0 | Materials that will not burn under typical fire conditions. |

| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

Source: ChemicalBook Safety Data Sheet[2]

Toxicological Information

Comprehensive toxicological data for this compound is limited in publicly available literature. Many safety data sheets indicate "no data available" for acute oral, dermal, and inhalation toxicity, as well as for carcinogenicity, mutagenicity, and reproductive toxicity.[2]

Due to the lack of specific data, information from structurally related compounds, such as 1,3,5-Trimethylbenzene, may be considered for a preliminary assessment of potential hazards. However, it is crucial to note that this is a surrogate and may not accurately reflect the toxicological profile of this compound. Studies on 1,3,5-Trimethylbenzene indicate potential effects on the central nervous system and blood.[4]

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed protocol for the synthesis of this compound is available in Organic Syntheses. The procedure involves the condensation of acetone (B3395972) and ethyl formate (B1220265) in the presence of sodium ethoxide, followed by acidic workup.[5]

Key Steps:

-

Preparation of powdered sodium in xylene.

-

Reaction of sodium with absolute ethanol (B145695) to form sodium ethoxide.

-

Addition of a mixture of acetone and ethyl formate to the sodium ethoxide solution.

-

Refluxing the reaction mixture.

-

Extraction with water and acidification with acetic acid.

-

Crystallization of this compound from the aqueous solution.

-

Recrystallization from ethanol to yield purified, shiny white crystals.[5]

For a complete and detailed methodology, including specific quantities, reaction conditions, and safety precautions, refer to the original publication in Organic Syntheses.[5]

In Vitro Skin Irritation Testing (General Protocol)

Methodology:

-

Test System: A validated reconstructed human epidermis model (e.g., EpiSkin™, EpiDerm™).

-

Test Substance Application: The test substance (as a fine powder) is applied topically to the surface of the RhE tissue. For solids, the tissue is typically moistened with a small amount of water before application to ensure good contact.[8]

-

Exposure Time: A defined exposure period, typically ranging from 15 to 60 minutes.[6]

-

Post-Exposure Incubation: After exposure, the test substance is washed off, and the tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[8]

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.[6]

-

Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[8]

In Vitro Eye Irritation Testing (General Protocol)

Similar to skin irritation, specific eye irritation data for this compound is lacking. The following is a general protocol based on OECD Test Guideline 492 for eye irritation testing using reconstructed human cornea-like epithelium (RhCE) models.[9][10]

Methodology:

-

Test System: A validated reconstructed human cornea-like epithelium model.

-

Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue. For solids, a specific weight (e.g., 50 mg) is applied.[9]

-

Exposure Time: A defined exposure period (e.g., 30 minutes for liquids, 6 hours for solids).[9]

-

Post-Exposure Incubation: Following exposure, the test substance is rinsed off, and the tissues are incubated for a defined period.

-

Viability Assessment: Tissue viability is measured using the MTT assay.

-

Classification: The classification of eye irritation potential is based on the reduction in cell viability compared to negative controls. Different thresholds are used to categorize substances as non-irritating, irritating, or corrosive.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:[2]

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

-

Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge. Avoid contact with skin, eyes, and clothing.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[11]

Emergency Procedures

First-Aid Measures

The following first-aid procedures should be followed in case of exposure:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Not flammable, but may decompose upon heating to produce irritating fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid generating dust. Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[2]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, labeled container for disposal. Use spark-proof tools.[2]

Visualized Workflows and Logical Relationships

As specific signaling pathways for the toxicity of this compound are not documented, the following diagrams illustrate the logical flow of safety and emergency procedures.

Caption: First-Aid Procedures for this compound Exposure.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1155 - 1,3,5-TRIMETHYLBENZENE [inchem.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. episkin.com [episkin.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

1,3,5-Triacetylbenzene: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and applications of 1,3,5-Triacetylbenzene, a versatile building block in organic chemistry and materials science.

This technical guide provides a detailed overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of this compound. This document covers its nomenclature, chemical and physical properties, a detailed synthesis protocol, and its role as a precursor in the development of more complex molecular architectures.

Nomenclature and Identification

This compound is a symmetrically substituted aromatic ketone. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search for and procure this compound.

| Identifier Type | Value |

| IUPAC Name | 1-(3,5-diacetylphenyl)ethanone[1] |

| CAS Number | 779-90-8[2] |

| Molecular Formula | C₁₂H₁₂O₃[2] |

| Molecular Weight | 204.23 g/mol [2] |

| InChI | InChI=1S/C12H12O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H3[1] |

| InChIKey | HSOAIPRTHLEQFI-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)C(=O)C)C(=O)C[1] |

Table 1: Chemical Identifiers for this compound. This table provides a comprehensive list of the primary chemical identifiers for this compound.

A variety of synonyms are used in literature and commercial listings for this compound. These are essential for comprehensive literature searches and material sourcing.

| Synonym |

| 1,1',1''-(Benzene-1,3,5-triyl)triethanone[1] |

| 1,3,5-Benzenetriyltris(ethanone) |

| 1,3,5-Tris(acetyl)benzene |

| 3,5-Diacetylacetophenone |

| Benzene, 1,3,5-triacetyl-[1] |

| Methyl 3,5-diacetylphenyl ketone |

| sym-Triacetylbenzene |

Table 2: Common Synonyms for this compound. This table lists the frequently encountered synonyms for this compound in scientific and commercial contexts.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 160-163 °C | [3] |

| Boiling Point | 302.71 °C (rough estimate) | |

| Solubility | Practically insoluble in water. Soluble in hot ethanol (B145695). | [3] |

| Density | 1.1554 g/cm³ (rough estimate) |

Table 3: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound is the trimerization of the sodium salt of hydroxymethylene acetone (B3395972) (also known as sodio-acetylacetaldehyde) in the presence of an acid. The following is a detailed experimental protocol adapted from a well-established procedure.[3]

Materials and Equipment

-

Sodium metal

-

Anhydrous xylene

-

Anhydrous ether

-

Absolute ethanol

-

Acetone (dried over anhydrous calcium sulfate)

-

Ethyl formate (B1220265) (dried over anhydrous calcium sulfate)

-

Glacial acetic acid

-

5-L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Standard glassware for extraction and filtration

Experimental Protocol

Step 1: Preparation of Sodium Ethoxide

-

In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 69 g (3.0 gram atoms) of finely divided sodium suspended in 1 L of anhydrous ether.

-

Slowly add 138 g (175 mL, 3.0 moles) of absolute ethanol through the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 6-8 hours to ensure the complete reaction of sodium.

Step 2: Formation of the Sodio-acetylacetaldehyde Intermediate

-

To the freshly prepared sodium ethoxide suspension, add a mixture of 174 g (220 mL, 3.0 moles) of dry acetone and 222 g (241 mL, 3.0 moles) of dry ethyl formate through the dropping funnel over a period of 2 hours.

-

Continue stirring for an additional 4 hours at room temperature.

Step 3: Trimerization and Isolation of this compound

-

The reaction mixture containing the sodio-acetylacetaldehyde is then rapidly extracted with five 1-L portions of cold water.

-

Combine the aqueous extracts and acidify with glacial acetic acid until the solution is acidic to litmus (B1172312) paper.

-

Warm the acidified solution to 50 °C on a steam bath for 2 hours.

-

Allow the solution to stand at room temperature for 48 hours, during which this compound will crystallize.

-

Collect the crude product by filtration, wash with cold water, and air dry. The yield of the crude product is typically in the range of 41-46%.

Step 4: Purification

-

Recrystallize the crude this compound from hot ethanol (approximately 18 mL of ethanol per gram of product).

-

The purified product is obtained as shiny white crystals with a melting point of 162–163 °C. The yield after recrystallization is typically between 30–38%.[3]

Synthesis Workflow Diagram

Figure 1: Synthesis Workflow for this compound. This diagram illustrates the key steps involved in the synthesis of this compound from sodium metal, ethanol, acetone, and ethyl formate.

Applications in Research and Development

While direct applications of this compound in drug development are not extensively documented, its utility as a versatile building block in organic synthesis is well-established. Its C₃ symmetric structure makes it an ideal scaffold for the construction of a wide range of complex molecules, including:

-

Supramolecular Assemblies: The three acetyl groups can be readily modified to introduce various functionalities, enabling the formation of intricate self-assembled structures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and molecular cages. These materials have potential applications in gas storage, catalysis, and sensing.

-

Dendrimers and Star-Shaped Polymers: this compound can serve as the core molecule for the synthesis of dendrimers and star-shaped polymers. The acetyl groups provide reactive sites for the divergent growth of dendritic wedges or polymer arms.

-

Precursor to Symmetrical Trialkylbenzenes: The Grignard reaction with this compound provides a route to various symmetrical trialkylbenzenes.

Although no specific signaling pathway has been directly associated with this compound, its role as a central building block for creating larger, functional molecules is of significant interest to medicinal chemists and drug development professionals. The symmetrical scaffold can be used to present multiple pharmacophores in a defined spatial arrangement, which can be advantageous for targeting multivalent biological systems.

Role as a Molecular Scaffold

Figure 2: this compound as a Central Scaffold. This diagram illustrates the conceptual use of this compound as a core building block for the synthesis of more complex, multifunctional molecules with C₃ symmetry.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis protocol. Its symmetrical structure makes it an important building block for the creation of complex molecular architectures relevant to materials science and potentially to drug discovery. While direct biological activity has not been a primary focus of research, its role as a scaffold for presenting multiple functional groups warrants further investigation by medicinal chemists. This guide provides a foundational understanding of this compound for researchers and professionals in related scientific fields.

References

theoretical vs experimental properties of 1,3,5-Triacetylbenzene

An In-depth Technical Guide to the Properties of 1,3,5-Triacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound (CAS 779-90-8), a symmetrical aromatic ketone with significant applications as a building block in organic synthesis, materials science, and supramolecular chemistry.

Molecular Structure and Theoretical Properties

This compound is a planar aromatic core substituted with three acetyl groups. These acetyl groups, due to steric hindrance, are expected to be twisted out of the plane of the benzene (B151609) ring, likely adopting a propeller-like conformation. This non-planar arrangement influences its crystalline packing and solubility.

Computational Analysis

While a dedicated computational study detailing the optimized geometry and electronic properties of this compound was not found in a review of current literature, theoretical models for analogous compounds are commonly calculated using Density Functional Theory (DFT). A standard and effective method for such molecules is the B3LYP functional combined with the 6-31G(d,p) basis set. These calculations provide valuable insights into the molecule's structural and electronic characteristics. For the purposes of this guide, the table below indicates the type of data that would be generated from such a study.

| Parameter | Theoretical Value | Method/Basis Set |

| Optimized Bond Lengths (Å) | Data not available in literature | DFT / B3LYP/6-31G(d,p) |

| Optimized Bond Angles (°) | Data not available in literature | DFT / B3LYP/6-31G(d,p) |

| HOMO Energy (eV) | Data not available in literature | DFT / B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | Data not available in literature | DFT / B3-LYP/6-31G(d,p) |

| Energy Gap (eV) | Data not available in literature | DFT / B3LYP/6-31G(d,p) |

Note: The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized on the central benzene core, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be concentrated on the electron-withdrawing acetyl groups.

Experimental Properties and Characterization

The experimental data for this compound is well-documented, providing a solid foundation for its use in research and development.

Physical and Crystallographic Properties

This compound appears as a white to light yellow crystalline powder.[1] It has limited solubility in water.

| Property | Experimental Value |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.23 g/mol |

| Melting Point | 162-165 °C |

| Appearance | White to yellow to green powder/crystal |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.386 Å, b = 16.333 Å, c = 7.644 Å, β = 93.69° |

| Molecules per Unit Cell (Z) | 4 |

Spectroscopic Data

The high symmetry of this compound leads to a characteristically simple NMR spectrum.

¹H NMR Spectroscopy Due to the C₃ symmetry of the molecule, all three aromatic protons are chemically equivalent, as are all nine methyl protons. This results in two distinct singlets in the ¹H NMR spectrum.

¹³C NMR Spectroscopy The symmetry also simplifies the ¹³C NMR spectrum, resulting in four distinct signals: one for the methyl carbons, one for the carbonyl carbons, and two for the aromatic carbons (one for the substituted and one for the unsubstituted carbons).

| ¹H NMR (CDCl₃) | Signal | Chemical Shift (δ ppm) |

| Aromatic-H | singlet | 8.55 |

| Methyl-H (CH₃) | singlet | 2.70 |

| ¹³C NMR (CDCl₃) | Carbon Type | Chemical Shift (δ ppm) |

| Carbonyl (C=O) | Carbonyl | 196.8 |

| Aromatic (C-C=O) | Aromatic Quaternary | 138.2 |

| Aromatic (C-H) | Aromatic Tertiary | 131.9 |

| Methyl (CH₃) | Aliphatic | 27.0 |

| Data sourced from the Spectral Database for Organic Compounds (SDBS). |

Infrared (IR) Spectroscopy The FTIR spectrum is dominated by a strong carbonyl stretch, characteristic of aromatic ketones.

| IR Spectroscopy (KBr Pellet) | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | C-H Stretch | ~3080 |

| Aliphatic C-H Stretch | C-H Stretch | ~2930 |

| Carbonyl C=O Stretch | C=O Stretch | ~1695 (very strong) |

| Aromatic C=C Stretch | C=C Stretch | ~1600, ~1420 |

| Methyl C-H Bend | C-H Bend | ~1360 |

| Data sourced from the Spectral Database for Organic Compounds (SDBS) and general IR absorption tables. |

Experimental Protocols

Synthesis of this compound

The following protocol is a reliable method for the laboratory-scale synthesis of this compound, adapted from Organic Syntheses. This procedure involves the condensation of acetone (B3395972) with ethyl formate (B1220265), followed by the acid-catalyzed trimerization of the intermediate.

Materials:

-

Sodium metal

-

Dry xylene

-

Anhydrous ether

-

Absolute ethanol (B145695)

-

Acetone (dried)

-

Ethyl formate (dried)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

Procedure:

-

Preparation of Sodium Ethoxide: In a 5 L three-necked round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, prepare powdered sodium (3.0 gram atoms) in dry xylene. Wash the powdered sodium with anhydrous ether and then add 1 L of fresh anhydrous ether. With stirring, add absolute ethanol (3.0 moles) at a rate that maintains gentle reflux. After addition is complete, reflux the mixture for 6 hours.

-

Condensation: Dilute the reaction mixture with 1.5 L of anhydrous ether. Add a mixture of acetone (3.0 moles) and ethyl formate (3.0 moles) from the dropping funnel over a period of 2 hours. Continue stirring for an additional 2 hours.

-

Trimerization and Isolation: Rapidly extract the reaction mixture with five 1 L portions of water. Acidify the combined aqueous solution with acetic acid until it is acidic to litmus (B1172312) paper.

-

Warm the acidified solution to 50°C on a steam bath for 2 hours.

-

Allow the solution to stand at room temperature for 48 hours to allow the this compound to crystallize.

-

Collect the crude yellow solid by filtration. The typical yield of crude product is 84–94 g.

-

Recrystallization: Dissolve the crude product in hot ethanol (approx. 18 mL per gram of solid). Add activated carbon, filter the hot solution through a steam-heated funnel, and cool the filtrate in an ice bath to yield shiny white crystals of pure this compound.

Caption: Synthesis pathway of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical spectral width is -2 to 12 ppm. For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A typical spectral width is 0 to 220 ppm. The number of scans will range from several hundred to a few thousand, depending on the desired signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the signals for the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of dry, purified this compound to a fine powder.

-

Add approximately 100-200 mg of spectroscopy-grade, dry Potassium Bromide (KBr) powder. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-